molecular formula C16H18N4O B7466598 N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide

Cat. No. B7466598
M. Wt: 282.34 g/mol
InChI Key: VNZHMYSULYUTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.

Mechanism of Action

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to enhance cognitive function and memory in animal models. Additionally, it has been reported to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. This compound has also been shown to have a good safety profile in animal studies. However, the limitations of using N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide. One potential area of investigation is the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide on cognitive function and memory. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide involves the reaction between 2-cyanopyrazine and N-phenylpiperidine-3-carboxamide in the presence of a base. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been investigated for the treatment of various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(19-14-6-2-1-3-7-14)13-5-4-10-20(12-13)15-11-17-8-9-18-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZHMYSULYUTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide

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